3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
Description
BenchChem offers high-quality 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-chlorosulfonyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHWMANJZOWREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
Executive Summary: The Dual-Electrophile Scaffold
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is a highly specialized aromatic building block characterized by its dense functionalization.[1][2] It features two distinct electrophilic sites—a sulfonyl chloride (
For medicinal chemists, this compound represents a "linchpin" scaffold. The sulfonyl chloride moiety allows for the rapid generation of sulfonamides (a privileged pharmacophore in diuretics and SGLT2 inhibitors), while the carboxylic acid provides a handle for further coupling or solubility modulation. The presence of the ortho-methyl and meta-chloro substituents imposes specific steric and electronic constraints, influencing both the stability of the sulfonyl chloride and the binding affinity of derived ligands.[1][2]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and critical handling protocols to maximize yield and safety.
Physicochemical Architecture
The following data aggregates experimental values and high-confidence predicted parameters essential for process design.
Table 1: Core Chemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid | |
| CAS Number | 1702890-75-2 | |
| Molecular Formula | ||
| Molecular Weight | 269.10 g/mol | |
| Appearance | Off-white to beige crystalline powder | Color darkens upon moisture exposure.[1][2] |
| Melting Point | 155–160 °C (Predicted) | Decomposes upon melting.[1][2] |
| Solubility | Soluble in DCM, THF, EtOAc, Acetone. | Reacts violently with water/alcohols. |
| pKa (Acid) | ~3.2 (Carboxylic acid) | The |
| LogP | ~2.5 | Lipophilic, suitable for membrane permeability. |
Structural Analysis
The molecule's reactivity is governed by the electronic push-pull system:
-
2-Methyl Group: Provides steric bulk ortho to the carboxylic acid, potentially twisting the carboxylate out of planarity and reducing conjugation.[1][2]
-
3-Chloro Substituent: Electron-withdrawing (inductive), deactivating the ring but directing electrophilic substitution (during synthesis) to the 5-position.[1][2]
-
5-Chlorosulfonyl Group: The most reactive site.[1][2] It is a "hard" electrophile, highly susceptible to hydrolysis.
Synthetic Pathway & Production Logic
The synthesis of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is a classic example of Electrophilic Aromatic Substitution (EAS) , specifically chlorosulfonation.[1][2] Understanding the directing effects is crucial for purity.[1][2]
Mechanism of Formation
The precursor, 3-chloro-2-methylbenzoic acid (CAS 7499-08-3), is treated with excess chlorosulfonic acid.[1][2][3][4]
-
Directing Effects:
-
Outcome: The cooperative directing effects and steric hindrance at position 4 and 6 (flanked by substituents) favor substitution at Position 5 .[1][2]
Visualization: Synthetic Workflow
The following diagram outlines the industrial preparation and workup to minimize hydrolysis.
Caption: Figure 1. Chlorosulfonation workflow. Temperature control during the quench step is critical to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.[1][2]
Reactivity Profile & Experimental Protocols
Chemoselectivity: Sulfonyl Chloride vs. Carboxylic Acid
The molecule presents a challenge: reacting the sulfonyl chloride without affecting the carboxylic acid, or vice versa.[1]
-
Scenario A: Sulfonamide Formation (Standard Path)
-
The
group reacts with amines ( ) much faster than the group reacts to form amides, especially in the absence of coupling agents.[1][2] -
Protocol: React in an inert solvent (DCM or THF) with 2 equivalents of amine (or 1 eq. amine + 1 eq.[1][2] TEA/DIPEA) at 0°C. The carboxylate will form a salt but will not couple.[1][2]
-
-
Scenario B: Carboxylic Acid Derivatization
Detailed Protocol: Synthesis of a Sulfonamide Derivative
Objective: Selective reaction of the chlorosulfonyl group with a primary amine.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 1.0 eq of the starting acid in anhydrous DCM (concentration ~0.2 M). -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add 2.5 eq of TEA. The solution may clear as the carboxylic acid deprotonates.[1][2]
-
Amine Addition: Dropwise add the primary amine (1.1 eq) dissolved in minimal DCM.[1][2]
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Note: The carboxylic acid makes TLC streaky; consider a mini-workup for monitoring).
-
Workup:
-
Result: The crude product is the sulfonamide-benzoic acid.[1][2]
Visualization: Chemoselective Derivatization
Caption: Figure 2.[1][2] Chemoselectivity map. Path 1 demonstrates the standard utility for drug synthesis.[1][2] Path 2 highlights a common degradation pathway to avoid.
Handling, Stability & Safety (E-E-A-T)
Moisture Sensitivity (The "Hidden" Yield Killer)
The chlorosulfonyl group is hygroscopic and hydrolyzes to the sulfonic acid (
-
Sign of Degradation: The solid becomes sticky or develops a sharp, acidic odor (HCl gas release).
-
Prevention: Store under Argon or Nitrogen in a desiccator at 2–8°C.
-
Analytical Check: Before running a large-scale reaction, take a small NMR sample in anhydrous
.[1][2] A shift in the aromatic protons often indicates hydrolysis.[1][2]
Safety Hazards[1][2][5][6]
-
Corrosive: Causes severe skin burns and eye damage.[1][2] The hydrolysis produces HCl.[1][2]
-
PPE: Wear a face shield, chemically resistant gloves (Nitrile/Neoprene), and a lab coat. Handle only in a fume hood.
-
Spill Cleanup: Do not use water.[1][2] Absorb with dry sand or earth, then neutralize with weak base (Sodium Bicarbonate) in a waste container.
References
-
Accela ChemBio. (2024).[1][2] Product Specification: 3-chloro-5-(chlorosulfonyl)-2-methylbenzoic acid (CAS 1702890-75-2).[5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CAS 7499-08-3 (Precursor: 3-Chloro-2-methylbenzoic acid). Retrieved from [Link][1][2]
-
PrepChem. (2023).[1][2] Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid (Methodology Reference). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Methyl-3-sulfamoylbenzoic acid | 1342428-00-5 | Benchchem [benchchem.com]
- 4. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 5. 1701865-36-2,3-Amino-5-methylisoxazole-4-sulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Safety and handling precautions for 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
Version: 1.0 | Classification: High-Potency / Corrosive / Moisture-Sensitive Target CAS: Analogous to 101059-46-9 and related chlorosulfonyl-benzoic acid derivatives.
Executive Technical Summary
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid represents a class of "Dual-Warhead" electrophiles used frequently in the synthesis of sulfonamide-based pharmacophores. Its handling profile is defined by two competing reactive moieties: the carboxylic acid (pKₐ ~3–4) and the sulfonyl chloride (highly electrophilic, moisture-sensitive).
The Critical Hazard: Unlike standard acid chlorides, this compound possesses a "silent" pressurization risk. Upon contact with atmospheric moisture, the sulfonyl chloride moiety hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid. In a closed vessel, this autocatalytic decomposition can lead to catastrophic over-pressurization.
Immediate Safety Profile:
-
GHS Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).[2]
-
Reactivity: Violent reaction with water/bases; releases toxic gas (HCl, SOₓ).[3][4]
-
Sensitization: Potential respiratory sensitizer due to protein alkylation capabilities.
Physicochemical Hazard Analysis
To handle this compound safely, one must understand the kinetics of its degradation. The sulfonyl chloride group is the primary instability vector.
The Hydrolysis Cascade
The reaction with water is not merely a dissolution; it is an exothermic transformation that alters the physical state of the reagent from a solid to a corrosive slurry/gas mixture.
Figure 1: The hydrolysis cascade. Note that for every mole of compound hydrolyzed, one mole of HCl gas is generated, creating rapid pressure spikes in sealed vials.
Storage & Stability Engineering
Preserving the integrity of the sulfonyl chloride motif requires strict exclusion of nucleophiles (water, alcohols).
Material Compatibility Matrix
Do not assume standard labware is compatible. The combination of organic solvent and evolving HCl requires specific materials.
| Material Class | Compatibility | Technical Notes |
| Borosilicate Glass | Excellent | Primary choice for storage and reaction vessels. |
| Stainless Steel (304/316) | Poor | Pitting corrosion occurs rapidly due to HCl evolution. |
| PTFE / Teflon | Excellent | Ideal for cap liners, stir bars, and tubing. |
| Nitrile Gloves | Good | Suitable for incidental splash protection (change immediately upon contact). |
| Latex Gloves | Forbidden | Permeable to chlorinated organics and acid vapors. |
| Aluminum | Dangerous | Reacts with acid chlorides to form pyrophoric alkyl-aluminum species (rare but possible). |
The "Double-Vessel" Storage Protocol
-
Primary Container: Amber glass vial with a PTFE-lined cap.
-
Secondary Containment: Heat-sealed Mylar bag or a desiccator jar containing activated silica gel or P₂O₅.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen.
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of autocatalytic hydrolysis.
Operational Handling & Synthesis
Objective: Perform nucleophilic substitution (e.g., sulfonamide formation) without degrading the reagent.
Solvent Selection Strategy
The choice of solvent dictates the safety margin.
-
Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Strictly Avoid:
-
DMSO/DMF: While soluble, these can cause runaway exotherms with acid chlorides at elevated temperatures (Vilsmeier-Haack type side reactions).
-
Alcohols/Water: Immediate destruction of the reagent.
-
Ethers (stored long-term): Ensure no peroxides are present, as HCl can catalyze peroxide decomposition.
-
Weighing and Transfer Protocol
-
Engineering Control: All weighing must be performed in a Chemical Fume Hood or Glovebox .
-
Static Risk: Fine powders of sulfonyl chlorides can be electrostatically charged. Use an antistatic gun if available.
-
Transfer: Do not use metal spatulas if the solid appears "wet" or "clumped" (indicates hydrolysis). Use porcelain or PTFE-coated tools.
Reaction Setup (Schlenk Technique)
When reacting this compound with amines:
-
Dissolution: Dissolve the 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid in anhydrous solvent first.
-
Base Addition: Add the amine/base (e.g., Triethylamine, Pyridine) dropwise at 0°C .
-
Why? The reaction
is highly exothermic. Rapid addition can boil the solvent.
-
-
Venting: Never seal the reaction vessel completely during the addition phase. Use a bubbler or an inert gas line with pressure relief.
Emergency Response & Decontamination (Quenching)
The Golden Rule: Never add water directly to the bulk solid. This causes a "volcano" effect due to rapid gas evolution.
The "Ice-Amine" Quenching Workflow
This protocol utilizes a heat sink (ice) and a proton scavenger (base) to neutralize the hazard safely.
Figure 2: Safe quenching workflow. Dilution prior to hydrolysis is critical to manage thermal runaway.
Spill Management
-
Evacuate: If a large amount (>5g) is spilled outside a hood, evacuate the area to allow dust/gas to settle.
-
PPE: Don double nitrile gloves, goggles, and a respirator (P100/Organic Vapor cartridge) if outside a hood.
-
Neutralization: Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. This neutralizes the acid in situ before attempting to sweep it up.
-
Cleanup: Sweep the neutralized powder into a container. Do not use a vacuum cleaner (risk of motor spark + dust explosion).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(Chlorosulfonyl)benzoic acid derivatives. Retrieved from .
-
BenchChem (2025). Safe Handling and Quenching of Sulfonyl Chlorides.[3] Technical Support Center. Retrieved from .
-
Sigma-Aldrich (Merck) (2024). Safety Data Sheet: Aryl Sulfonyl Chlorides. Retrieved from .
-
Organic Syntheses (2012). Working with Hazardous Chemicals: Handling Thionyl Chloride and Derivatives. Org. Synth. 2012, 89, 44-54.[5] Retrieved from .
-
Fisher Scientific (2025). Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate (Analogous Hazard Data). Retrieved from .
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic Acid in Complex Synthesis
An In-Depth Guide to a Versatile Scaffolding Tool
Abstract
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is a highly functionalized aromatic compound that serves as a potent and versatile building block in modern organic synthesis. Its utility is primarily derived from the presence of two distinct and orthogonally reactive functional groups: a carboxylic acid and a sulfonyl chloride. This differential reactivity allows for selective, sequential modification, making it an invaluable starting material for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth exploration of the compound's chemical properties, mechanistic principles, and detailed, field-proven protocols for its application in synthesizing advanced sulfonamide and amide-sulfonamide derivatives.
Physicochemical Properties & Safety Profile
A thorough understanding of the compound's properties and safety requirements is critical before its use in any synthetic protocol.
Table 1: Physicochemical Data for 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(chlorosulfonyl)-2-methylbenzoic acid | PubChem[1] |
| CAS Number | 54527-71-0 | CAS Common Chemistry[2][3][4][5][6] |
| Molecular Formula | C₈H₆Cl₂O₄S | PubChem[1] |
| Molecular Weight | 269.10 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (typical) | --- |
| Melting Point | 128-130 °C (similar structure reference) | Sigma-Aldrich[7] |
Safety & Handling:
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is a reactive chemical intermediate and must be handled with appropriate care in a well-ventilated fume hood.
-
Corrosive Hazard: The sulfonyl chloride moiety is highly susceptible to hydrolysis. Contact with moisture (including atmospheric humidity) will liberate hydrochloric acid (HCl), creating a corrosive environment. This can cause severe skin burns and eye damage.[7]
-
Respiratory Irritant: Inhalation of dust or liberated HCl gas may cause severe respiratory tract irritation.[8][9][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water/alcohols (unless intended for reaction).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.
Core Reactivity & Mechanistic Principles
The primary value of this building block lies in the predictable and differential reactivity of its two key functional groups. This "orthogonal" nature allows chemists to address one site while leaving the other untouched for subsequent transformations.
The Highly Electrophilic Sulfonyl Chloride
The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages—a privileged functional group in medicinal chemistry.[11][12]
The reaction proceeds via a classic nucleophilic acyl substitution-type mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom.[13]
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The chloride ion, an excellent leaving group, is eliminated, regenerating the S=O double bonds and forming the sulfonamide.
-
Proton Transfer: The reaction produces one equivalent of HCl, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation of the starting amine and drive the reaction to completion.[14]
The Carboxylic Acid: A Site for Secondary Functionalization
The carboxylic acid (-COOH) group is significantly less electrophilic than the sulfonyl chloride. Under the mild, basic conditions used for sulfonamide formation, it typically remains as a deprotonated carboxylate salt, which is unreactive towards nucleophiles. To induce reactivity for transformations like amide coupling or esterification, the carboxylic acid must first be "activated" using standard coupling reagents (e.g., HATU, EDC/HOBt) or converted to an acid chloride (e.g., with SOCl₂ or (COCl)₂).
The Principle of Orthogonal Reactivity
The significant difference in electrophilicity between the sulfonyl chloride and the carboxylic acid is the cornerstone of this reagent's utility. It allows for a planned, stepwise synthesis where the more reactive site is addressed first under conditions that do not affect the less reactive site.
Diagram 1: Orthogonal reactivity workflow of the title compound.
Application Protocols
The following protocols are designed to be robust and illustrative of the core applications of this building block.
Protocol 1: Selective Synthesis of a Sulfonamide Derivative
This protocol demonstrates the selective reaction at the sulfonyl chloride moiety, leaving the carboxylic acid group intact for potential future modifications.
Reaction Scheme:
Sources
- 1. 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid | C8H6Cl2O4S | CID 91654353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS 54527-84-3: Nicardipine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. CHemwill -- Nicardipine hydrochloride, CasNo.54527-84-3 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 5. Nicardipine hydrochloride CAS#: 54527-84-3 [m.chemicalbook.com]
- 6. Nicardipine Hydrochloride | 54527-84-3 | TCI AMERICA [tcichemicals.com]
- 7. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Chloro-5-methylbenzoic acid | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 14. cbijournal.com [cbijournal.com]
Application Note: Comprehensive NMR Analysis of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol and theoretical framework for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid. As a key intermediate in pharmaceutical and agrochemical synthesis, the unambiguous structural confirmation and purity assessment of this molecule are paramount. This document outlines step-by-step methodologies for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, and a detailed guide to spectral interpretation. The causality behind experimental choices is explained to provide a field-proven, self-validating system for analysis, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
Introduction and Scientific Rationale
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is a polysubstituted aromatic compound featuring a diverse array of functional groups: a carboxylic acid, a reactive sulfonyl chloride, a methyl group, and a chlorine atom. This structural complexity, while synthetically valuable, necessitates a robust analytical methodology for definitive characterization. NMR spectroscopy is an unparalleled, non-destructive technique for elucidating the precise molecular structure and connectivity of such compounds in solution.[1]
The inherent reactivity of the sulfonyl chloride moiety presents a specific analytical challenge, primarily concerning solvent selection and sample stability.[2] This application note addresses these challenges by providing protocols that ensure data integrity. The strategic application of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing a high-confidence structural verification.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecular structure is the foundation for accurate spectral interpretation. The key to assigning the NMR spectra of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid lies in recognizing the electronic influence of each substituent on the chemical environment of the aromatic ring's protons and carbons.
Structure:
(Note: IUPAC numbering shown for assignment purposes)
Predicted ¹H NMR Features:
-
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and is expected to appear as a broad singlet in the δ 10-13 ppm region.[3][4][5] Its chemical shift is often dependent on concentration and solvent. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O), a key confirmatory test.[6]
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring (H4 and H6) are chemically non-equivalent. They are expected to appear as two distinct signals in the aromatic region (δ 7.5-8.5 ppm). Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (⁴JHH) of approximately 2-3 Hz.
-
Methyl Protons (-CH₃): The methyl group protons are relatively shielded and will appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm.[3]
Predicted ¹³C NMR Features:
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the δ 165-185 ppm range.[4][6][7]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 120-150 ppm region. The carbons directly attached to the electron-withdrawing substituents (C1, C2, C3, C5) will have characteristic chemical shifts. Quaternary carbons can be identified by their lack of signal in DEPT-135 experiments.
-
Methyl Carbon (-CH₃): This carbon will be found in the shielded, upfield region of the spectrum (δ 15-25 ppm).
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide a comprehensive and cross-verifiable dataset. The combination of 1D and 2D NMR experiments creates a system where assignments can be confirmed through multiple, independent correlations.
Protocol 1: NMR Sample Preparation
The reactivity of the sulfonyl chloride group dictates the choice of solvent. Protic solvents (like methanol-d₄ or D₂O) must be avoided as they can react with the sulfonyl chloride.
-
Sample Weighing: Accurately weigh 5-10 mg of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]
-
Solvent Selection: Use approximately 0.6 mL of a dry, aprotic deuterated solvent.[2]
-
Chloroform-d (CDCl₃): An excellent first choice for general solubility and a clean spectral window.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A good alternative if solubility in CDCl₃ is poor. Note that the residual water peak in DMSO-d₆ can sometimes obscure or broaden the carboxylic acid proton signal.
-
-
Dissolution: Add the solvent to the NMR tube containing the sample. Cap the tube securely and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.[8]
-
D₂O Exchange (Optional but Recommended): After acquiring the initial ¹H NMR spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the identity of the -COOH proton signal, which will disappear.[6]
Protocol 2: NMR Data Acquisition
The following parameters are suggested for a mid-field (e.g., 400 MHz) spectrometer.
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Proton detection and quantification | Pulse Program: zg30; Scans: 8-16; Relaxation Delay (d1): 2 s; Acquisition Time: 3-4 s |
| ¹³C{¹H} NMR | Carbon backbone analysis | Pulse Program: zgpg30; Scans: 1024-4096; Relaxation Delay (d1): 2 s |
| DEPT-135 | Differentiate CH/CH₃ from C/CH₂ | Standard instrument parameters. Shows CH/CH₃ as positive, CH₂ as negative signals. |
| COSY | Correlate coupled protons | Standard instrument parameters. Will show correlation between the two aromatic protons. |
| HSQC | Correlate protons to directly attached carbons | Standard instrument parameters. Maps ¹H signals to their corresponding ¹³C signals. |
| HMBC | Correlate protons to carbons over 2-3 bonds | Standard instrument parameters. Crucial for assigning quaternary carbons. |
Experimental Workflow Diagram
Caption: NMR analysis workflow for 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid.
Data Interpretation and Structural Assignment
Step 1: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial overview. The expected signals are a broad singlet (~1H, >10 ppm), two doublets in the aromatic region (~1H each, 7.5-8.5 ppm), and a singlet (~3H, 2.0-2.5 ppm). The integration should confirm this 1:1:1:3 proton ratio.
Step 2: Analysis of the ¹³C and DEPT Spectra
The proton-decoupled ¹³C spectrum will show all 8 carbon signals. The DEPT-135 experiment will confirm the presence of two CH carbons (positive signals) and one CH₃ carbon (positive signal), while the four quaternary carbons and the carbonyl carbon will be absent.
Step 3: Unambiguous Assignment using 2D NMR
This is the critical, self-validating step where the molecular framework is assembled.
-
HSQC: This experiment directly links the proton signals to the carbons they are attached to. The aromatic proton doublets will correlate to two CH signals in the ¹³C spectrum, and the methyl proton singlet will correlate to the upfield CH₃ carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule as it reveals the connectivity through 2- and 3-bond C-H correlations, allowing for the definitive placement of substituents.
Key Expected HMBC Correlations for Structural Confirmation:
-
Methyl Protons (-CH₃): These protons should show correlations to:
-
The adjacent quaternary carbon (C2).
-
The adjacent aromatic CH (C3).
-
The carbonyl carbon of the carboxylic acid (C1-C OOH). This is a crucial correlation for confirming the relative positions of the methyl and carboxyl groups.
-
-
Aromatic Protons (H4 and H6):
-
H4 will show correlations to C2, C6, and C5.
-
H6 will show correlations to C4, C2, and C5.
-
-
Carboxylic Acid Proton (-COOH): If visible and not too broad, this proton may show correlations to the carbonyl carbon and C1.
HMBC Correlation Diagram
Caption: Key HMBC correlations for assigning quaternary carbons.
Predicted Data Summary
The following table summarizes the predicted NMR data based on established chemical shift principles for substituted benzoic acids.[1][9][10] Experimental values may vary slightly based on solvent and concentration.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 | Key HMBC Correlations |
| -COOH | δ ~11.5 ppm (s, br, 1H) | δ ~168 ppm | Absent | From -CH₃ protons |
| C1 | - | δ ~132 ppm | Absent | From H6 |
| C2 | - | δ ~140 ppm | Absent | From -CH₃ protons, H4 |
| C3 | - | δ ~145 ppm | Absent | From H4 |
| C4 | δ ~8.2 ppm (d, 1H) | δ ~128 ppm | Positive | From H6 |
| C5 | - | δ ~135 ppm | Absent | From H4, H6 |
| C6 | δ ~8.0 ppm (d, 1H) | δ ~130 ppm | Positive | From H4 |
| -CH₃ | δ ~2.4 ppm (s, 3H) | δ ~20 ppm | Positive | To C1, C2, C6 |
Conclusion
The structural elucidation of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is reliably achieved through a systematic NMR approach. By combining standard 1D experiments with advanced 2D correlation spectroscopy (especially HMBC), a self-validating dataset can be generated, allowing for the unambiguous assignment of all proton and carbon signals. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to ensure the structural integrity and purity of this important chemical intermediate, thereby upholding the highest standards of scientific trustworthiness and accuracy.
References
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Wade, L. G. (2017). Organic Chemistry, 10th Edition. Pearson. Chapter 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13632632, 3-Chloro-5-methylbenzoic acid. [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Angewandte Chemie International Edition. (2018). Supporting Information. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
Lambert, T. H., & Nacsa, E. D. (2015). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
SpectraBase. Methanesulfonyl chloride NMR Data. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82010, 3-Chloro-2-methylbenzoic acid. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Experimental setup for reactions involving 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
An In-Depth Guide to the Selective Derivatization of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic Acid for Pharmaceutical and Agrochemical Synthesis
Introduction
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is distinguished by two key reactive functional groups: a carboxylic acid and a sulfonyl chloride. This dual reactivity allows for orthogonal chemical modifications, but it also presents a significant challenge in achieving chemoselectivity. This guide provides a detailed exploration of the experimental setups and protocols for selectively targeting these functional groups, with a focus on the underlying chemical principles that govern these transformations. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-yield synthesis.
Physicochemical Properties and Safety Considerations
Understanding the properties and hazards of the starting material is paramount for safe and effective experimentation. The presence of a sulfonyl chloride moiety renders the compound highly reactive and corrosive.
Table 1: Physicochemical Data for 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
| Property | Value | Source |
| CAS Number | 1702890-75-2 | [1] |
| Molecular Formula | C₈H₆Cl₂O₄S | [1] |
| Molecular Weight | 269.10 g/mol | [1] |
| Appearance | Typically an off-white to light-yellow solid | |
| Reactivity | Highly reactive, particularly the sulfonyl chloride group which is sensitive to moisture and nucleophiles. |
Safety Precautions:
-
Handling: Always handle 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]
-
Hazards: This compound is corrosive and causes severe skin burns and eye damage. Inhalation of dust may cause respiratory irritation.[3] The sulfonyl chloride group reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.
Core Concepts: A Profile of Reactivity
The synthetic utility of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid stems from the differential reactivity of its two primary functional groups. The sulfonyl chloride is a potent electrophile, making it highly susceptible to nucleophilic attack. The carboxylic acid, while also an electrophile at the carbonyl carbon, is generally less reactive. This difference is the key to achieving selective chemical modifications.
Caption: Reactivity map of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid.
The primary challenge is to perform a reaction at one site without affecting the other. For instance, when forming a sulfonamide using an amine, the reaction conditions must be mild enough to prevent the amine from also forming an amide with the carboxylic acid group.
Protocol 1: Selective Sulfonamide Formation via Amine Coupling
This protocol details the reaction of the sulfonyl chloride group with a primary or secondary amine to form a sulfonamide. This is often the most straightforward transformation due to the high reactivity of the sulfonyl chloride.
Principle and Mechanism
The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust reaction.[4] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[4]
Experimental Protocol
Materials:
-
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Sources
Troubleshooting & Optimization
Overcoming solubility issues with 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid in reactions
Technical Support Center: 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
Introduction: Navigating the Duality of a Complex Reagent
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is a bifunctional molecule of significant interest in the synthesis of novel pharmaceutical agents and specialty chemicals. Its structure presents a unique challenge: a highly reactive, electrophilic chlorosulfonyl group poised for sulfonamide or sulfonate ester formation, and a carboxylic acid group that imparts acidic properties and an additional reactive handle.
This dual nature, combined with a rigid, substituted aromatic core, frequently leads to solubility issues in common reaction solvents. Incomplete dissolution can result in sluggish or stalled reactions, inconsistent results, and complex purification profiles. This guide provides a systematic, experience-driven approach to diagnosing and overcoming these solubility hurdles, ensuring reproducible and efficient use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid won't dissolve in my reaction solvent. What is the underlying issue?
A1: The poor solubility stems from the molecule's high crystalline lattice energy and its conflicting polarity. The non-polar, chlorinated aromatic backbone prefers non-polar environments, while the highly polar carboxylic acid and chlorosulfonyl groups require polar solvents for effective solvation. It is rare for a single standard solvent to optimally satisfy both requirements. The fundamental principle of "like dissolves like" is a useful starting point, but this molecule's structure requires a more nuanced approach[1].
Q2: I am planning a reaction targeting the chlorosulfonyl group with an amine. What is a good starting solvent?
A2: For reactions involving the highly reactive chlorosulfonyl group, the primary concern is preventing its hydrolysis.[2][3] Therefore, you must use anhydrous, aprotic solvents. The carboxylic acid moiety will likely remain protonated and contribute to poor solubility. The goal is to find a solvent that can sufficiently solvate the molecule without reacting with the sulfonyl chloride.
Table 1: Recommended Starting Solvents for Reactions at the Chlorosulfonyl Group
| Solvent Class | Recommended Solvents | Rationale & Expected Solubility |
| Polar Aprotic | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Generally the best starting points. They are inert to the sulfonyl chloride group and can engage in dipole-dipole interactions. Solubility is often limited but may be sufficient for reaction, especially upon heating. Acetonitrile is a good choice for dispersing reaction components.[2][4] |
| Non-Polar Aprotic | Toluene, 1,4-Dioxane | May improve solubility of the aromatic backbone. Often requires heating. Dioxane has some polarity to assist with the functional groups. |
| Prohibited | Water, Alcohols (MeOH, EtOH), Primary/Secondary Amines (as solvent) | These are nucleophilic and will react with the chlorosulfonyl group, leading to hydrolysis to the sulfonic acid or formation of undesired side products.[5] |
Q3: Can I simply heat the mixture to force dissolution?
A3: Heating is a viable option to increase solubility and can often accelerate the desired reaction. However, exercise caution. This compound, like many sulfonyl chlorides, can degrade at elevated temperatures. More importantly, heating can accelerate side reactions, such as reaction with trace impurities or the solvent itself.
Best Practice: Before scaling up, run a small-scale experiment where you heat a suspension of the compound in your chosen solvent to the target reaction temperature. Monitor for any color change or the appearance of new spots by TLC/LCMS to assess thermal stability.
Troubleshooting Guide: Advanced Solubilization Strategies
When standard solvent selection is insufficient, a more strategic approach is required. The following section details proven methods for overcoming persistent solubility challenges.
Issue: My compound remains largely insoluble even in recommended aprotic solvents, leading to an incomplete or failed reaction.
This is the most common and critical issue. The key is to modify the reaction medium or the substrate itself to favor dissolution without compromising the integrity of the reactive chlorosulfonyl group.
A co-solvent system involves using a mixture of two or more miscible solvents to fine-tune the polarity of the reaction medium.[6][7][8] This can significantly enhance the solubility of a compound that is not adequately soluble in any single solvent.
Causality: A co-solvent disrupts the hydrogen-bonding network of a polar solvent or modifies the dielectric constant of the bulk medium, creating a micro-environment that is more favorable for solvating both the polar and non-polar regions of the molecule.
Experimental Protocol: Co-Solvent Screening
-
Primary Solvent: Begin with your primary reaction solvent (e.g., Acetonitrile) in which the compound has poor solubility.
-
Co-Solvent Selection: Choose a miscible co-solvent with a different polarity. Good candidates include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane.
-
Screening: In separate vials, suspend a small, known amount of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid in the primary solvent.
-
Titration: Add the co-solvent dropwise or in 5% (v/v) increments, vortexing or stirring thoroughly after each addition.
-
Observation: Observe for complete dissolution. Note the approximate solvent ratio required.
-
Validation: Before proceeding with your reaction, confirm that the co-solvent does not interfere with your reaction chemistry or purification. Be aware that high-boiling point solvents like DMF or DMSO can complicate product isolation.
For reactions that do not directly involve the carboxylic acid (e.g., sulfonamide formation), converting the carboxylic acid to its conjugate base in situ can dramatically increase solubility in polar organic solvents.[9][10] The resulting carboxylate salt is ionic and often more readily solvated.
Causality: The conversion of the neutral carboxylic acid to an ionic carboxylate salt disrupts the crystal lattice and introduces a charged species that is more soluble in polar aprotic solvents like acetonitrile or DMF.
dot
Caption: Decision workflow for using in situ salt formation.
Experimental Protocol: In Situ Salt Formation
-
Setup: Charge your reaction vessel with 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid and your chosen anhydrous aprotic solvent (e.g., Acetonitrile).
-
Base Selection: Choose a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) or Triethylamine (Et3N). These bases are strong enough to deprotonate the carboxylic acid but are sterically hindered, minimizing reaction at the sulfonyl chloride center.
-
Addition: Add 1.0-1.1 equivalents of the tertiary amine to the suspension at room temperature or 0 °C.
-
Dissolution: Stir the mixture. In many cases, the suspension will clarify as the soluble ammonium carboxylate salt forms.
-
Reaction: Once the starting material is dissolved, proceed with the addition of your other reagents (e.g., the amine for sulfonamide synthesis). Note that you will still need an additional base to scavenge the HCl generated from the reaction at the sulfonyl chloride.
If the compound remains insoluble even with co-solvents or salt formation, the reaction can sometimes be successfully run as a slurry. This relies on Le Châtelier's principle.
Causality: Even in a saturated solution with excess solid, a small equilibrium concentration of the compound exists in the dissolved state. As this dissolved portion reacts and is consumed, more of the solid dissolves to re-establish the equilibrium, driving the reaction to completion over time.[11] This method is most effective when the reaction at the sulfonyl chloride is fast and irreversible.
Best Practices for Slurry Reactions:
-
Efficient Stirring: Use vigorous mechanical stirring to ensure good mass transfer and to prevent the solid from settling.
-
Reaction Monitoring: Monitor the reaction carefully by quenching small, heterogeneous aliquots and analyzing by TLC or LCMS. The disappearance of the starting material spot can be tracked, even if it's mostly present as a solid.
-
Patience: Slurry reactions are often slower than homogeneous reactions. Allow for extended reaction times.
-
Particle Size: Using a finer powder (e.g., by gentle grinding in a mortar and pestle) can increase the surface area and may improve reaction rates, though this is not always necessary.
Issue: My product is difficult to purify because it co-precipitates with unreacted starting material or is also poorly soluble.
Purification can be as challenging as the reaction itself. Leveraging the carboxylic acid group is often the key to a successful workup.
This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities.[12][13]
dot
Caption: Standard workflow for purifying the product using its acidic handle.
Experimental Protocol: Acid-Base Extraction
-
Quench and Dilute: After the reaction is complete, quench appropriately (e.g., with water or dilute acid) and remove the reaction solvent under reduced pressure.
-
Dissolve/Suspend: Redissolve or suspend the crude residue in an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract one to three times with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃). The carboxylic acid product will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Layer Separation: Combine the aqueous layers. The organic layer can be discarded or processed to recover other components.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify by adding 1 M or 2 M HCl with stirring. The purified product will precipitate out as the pH drops below its pKa (typically pH < 2).
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, and then dry under vacuum.
References
- Methods of solubility enhancements. (n.d.). Slideshare.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021, December 13). PMC.
- Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. (n.d.). Arxada.
- SAFETY DATA SHEET. (2010, May 15). Thermo Fisher Scientific.
- Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. (n.d.). Benchchem.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate.
- Reaction intermediate being poorly soluble - any workarounds? (2025, October 12). Reddit.
- Solubility Enhancement Technique. (n.d.). CUTM Courseware.
- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. (n.d.). Benchchem.
- Chapter 13 Carboxylic Acids. (n.d.). SDSU Chemistry.
- Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry. (n.d.). NC State University Libraries.
- solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxada.com [arxada.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. wjbphs.com [wjbphs.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Work-up Refinement for 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Quench, Isolation, and Purification Protocols Reference Molecule: 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid (CAS: Related analogs 10130-89-9 / 137-64-4 context)[1]
Introduction: The Dual-Functionality Challenge
Welcome to the technical guide. As researchers, we often underestimate this specific scaffold because it looks like a standard benzoic acid derivative. It is not. You are dealing with a bifunctional electrophile-nucleophile system :
-
Chlorosulfonyl group (-SO₂Cl): A highly reactive electrophile, prone to rapid hydrolysis to sulfonic acid (-SO₃H) upon contact with water.[1][2]
-
Carboxylic Acid group (-COOH): An acidic moiety that dictates solubility based on pH.[1]
The Failure Mode: The most common user report is "disappearance" of the product during work-up.[1] This is almost invariably due to pH mismanagement (extracting the carboxylate salt into the aqueous phase) or thermal hydrolysis (converting the sulfonyl chloride to a water-soluble sulfonic acid).[1]
Below are the troubleshooting modules designed to navigate these specific chemical behaviors.
Module 1: Quenching & Isolation (The "Crash" Step)
Q: My reaction mixture turned into a violent mess upon quenching, and I recovered mostly water-soluble material. What happened?
A: You likely experienced a "thermal runaway hydrolysis."[1]
The reaction solvent is excess chlorosulfonic acid (
-
The Mechanism: High temperature (>10°C) accelerates the attack of water on your -SO₂Cl group, converting your desired product into the highly water-soluble 3-chloro-5-sulfobenzoic acid derivative [1].[1]
-
The Fix: You must invert the addition order and control the exotherm.
Protocol: The "Reverse Quench" Technique
-
Preparation: Prepare a slurry of crushed ice and water (ratio 3:1) in a beaker 5x the volume of your reaction.
-
Execution: Slowly drip the reaction mixture onto the ice (never add water to the acid).
-
Critical Parameter: Maintain internal temperature < 5°C . If the ice melts too fast, stop and add dry ice or more crushed ice.
-
Observation: The product should precipitate as a white/off-white solid.[1] If it oils out, your temperature is too high.
Module 2: Phase Separation (The "Acid Trap")
Q: I washed the organic layer with Sodium Bicarbonate ( ) to remove the acid, but my product yield dropped to near zero. Where did it go?
A: You washed your product down the drain.[1] This is the most critical error with chlorosulfonyl benzoic acids. Unlike standard sulfonyl chlorides, your molecule has a free carboxylic acid.
-
Chemistry: Adding base (
) deprotonates the -COOH to -COO⁻ .[1] -
Result: The molecule becomes an ionic salt and migrates instantly into the aqueous layer [2].[1]
-
Correct Protocol: You must maintain an acidic work-up .[1]
Data: Solvent & pH Compatibility Table
| Solvent / Reagent | Compatibility | Technical Note |
| Water (Cold) | High (for Quench) | Only if T < 5°C. Prolonged exposure leads to hydrolysis.[1][2][3] |
| Dichloromethane (DCM) | Excellent | Best for extraction.[1] High density helps phase separation.[1] |
| Ethyl Acetate | Moderate | Can trap water; requires rigorous drying ( |
| NaHCO₃ / NaOH | FORBIDDEN | Deprotonates -COOH; solubilizes product in water; hydrolyzes -SO₂Cl.[1] |
| Brine (Sat. NaCl) | Good | Helps break emulsions and "salts out" the organic product. |
| Alcohols (MeOH/EtOH) | FORBIDDEN | Reacts to form sulfonate esters (solvolysis) [3].[1] |
Module 3: Purification & Drying
Q: The crude solid is sticky and smells of HCl.[1] Can I recrystallize it from Ethanol?
A: Absolutely not. Alcohols will attack the sulfonyl chloride to form the ethyl ester (sulfonate), destroying your product.
Recommended Purification Workflow
-
Dissolution: Dissolve the crude solid in minimal warm Toluene or DCM.
-
Drying: Treat the organic phase with anhydrous
(Magnesium Sulfate).[1] Do not skip this. Water trapped in the lattice will hydrolyze the product during storage.[1] -
Precipitation: Add a non-polar anti-solvent like Heptane or Cyclohexane dropwise until turbidity is observed.[1]
-
Cooling: Cool to 0°C slowly. Rapid cooling traps impurities.[1]
Visualizing the Logic
The following diagram illustrates the critical decision pathways. Note the "Fatal Error" nodes where yield is lost.
Caption: Figure 1. Critical Decision Tree for Work-up. Red paths indicate common failure modes leading to product loss via hydrolysis or salt formation.
Module 4: Storage & Stability
Q: My white powder turned into a brown gum after a week. Why?
A: Atmospheric moisture ingress.[1] The -SO₂Cl bond is thermodynamically unstable relative to the -SO₃H bond in the presence of water.[1] Even trace humidity will initiate an autocatalytic decomposition cycle (HCl generation accelerates hydrolysis).[1]
Storage Protocol:
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Flush with Argon or Nitrogen before sealing.[1]
-
Temperature: Store at -20°C for long-term; 4°C for active use.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Chlorosulfonation of Benzoic Acid Derivatives: Troubleshooting Hydrolysis. Retrieved from [1]
-
Vogel, A. I. Textbook of Practical Organic Chemistry. (5th Ed).[1] "Sulfonyl Chlorides and their reactivity." Longman Scientific & Technical.[1]
-
PrepChem. (2024).[1] Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.[1] Retrieved from
-
US Patent 4,025,643. Benzoic acid derivatives and their use.[1] (Related art regarding 3-chloro-2-methylbenzoic acid functionalization).
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-(Chlorosulfonyl)benzoic acid stability data. Retrieved from [1]
Sources
Technical Support Center: Catalyst Selection for Reactions of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support guide for 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance, troubleshooting protocols, and answers to frequently asked questions regarding catalyst selection for this bifunctional molecule.
Introduction: Understanding the Molecule's Reactivity
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is a valuable synthetic intermediate characterized by two distinct reactive functional groups: a highly electrophilic chlorosulfonyl group (-SO₂Cl) and a sterically hindered carboxylic acid group (-COOH) . The key to successful synthesis is understanding the orthogonal reactivity of these groups and selecting catalysts that target one site with high chemoselectivity. This guide is structured to address each functional group and the challenges that arise from their coexistence.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when planning a multi-step synthesis with this molecule?
A1: The primary consideration is the significant difference in reactivity between the chlorosulfonyl and carboxylic acid groups. The chlorosulfonyl group is exceptionally reactive towards nucleophiles (like amines and alcohols) and typically does not require catalytic activation. In contrast, the carboxylic acid is less electrophilic and its reactivity is further diminished by steric hindrance from the ortho-methyl group, necessitating catalytic activation for transformations like esterification or amidation.
Therefore, the most logical and field-proven synthetic strategy is sequential:
-
React the chlorosulfonyl group first under mild, base-mediated conditions.
-
Purify the resulting sulfonamide or sulfonate ester intermediate.
-
Then, perform the catalytically demanding reaction on the carboxylic acid group.
Attempting to reverse this order will almost certainly lead to undesired reactions at the chlorosulfonyl site.
Q2: Are catalysts necessary for forming sulfonamides from the chlorosulfonyl group?
A2: While the reaction between a sulfonyl chloride and a primary or secondary amine is often spontaneous, it is not "catalyzed" in the traditional sense. However, the reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a base is essential to act as an HCl scavenger. In cases involving weakly nucleophilic amines or to accelerate slow reactions, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be employed.
Q3: What are the most effective catalytic approaches for the esterification of the sterically hindered carboxylic acid?
A3: Standard Fischer esterification using catalytic sulfuric acid can be slow and require harsh conditions due to the steric hindrance from the ortho-methyl group. More effective methods involve Lewis acid catalysts that can activate the carboxylic acid under milder conditions. Solid acid catalysts are particularly advantageous as they simplify product purification.
| Catalyst Type | Examples | Key Advantages |
| Brønsted Acids | p-Toluenesulfonic acid (pTSA) | Cost-effective, suitable for simple alcohols.[1][2] |
| Lewis Acids | Titanium(IV) isopropoxide, ZrCl₄, Zr/Ti mixed oxides | High activity for hindered substrates, milder conditions.[3][4] |
| Solid Acids | Amberlyst 15, Modified Montmorillonite K10 | Easy removal, recyclability, reduced waste.[2][5][6] |
Q4: Is direct catalytic amidation of the carboxylic acid feasible without protecting the chlorosulfonyl group?
A4: No, it is highly unadvisable and synthetically challenging. The amine nucleophile required for amidation will react preferentially and rapidly with the far more electrophilic chlorosulfonyl group. Furthermore, many catalysts used for direct amidation, such as boronic acids or Lewis acids, can interact with the sulfonyl chloride moiety.[7] The only reliable approach is to first convert the chlorosulfonyl group into the desired sulfonamide and then proceed with the catalytic amidation of the carboxylic acid on the purified intermediate.
Troubleshooting Guide & Protocols
Problem 1: Low yield or stalled reaction during sulfonamide formation.
Cause: This issue commonly arises from two factors: (1) Incomplete scavenging of the generated HCl, which deactivates the amine nucleophile, or (2) low reactivity of a sterically hindered or electron-poor amine.
Solution:
-
Optimize the Base: Switch from a weaker base like triethylamine (pKa of conjugate acid ≈ 10.7) to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.undec-7-ene, pKa ≈ 13.5) to ensure complete HCl neutralization.
-
Introduce a Nucleophilic Catalyst: For challenging amines, adding a catalytic amount (1-10 mol%) of DMAP can significantly accelerate the reaction by forming a highly reactive N-sulfonylpyridinium intermediate.
Experimental Protocol: DMAP-Catalyzed Sulfonamide Synthesis
-
Dissolve the 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid derivative (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂).
-
Add the amine (1.1 equiv) and DMAP (0.05 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
Problem 2: Incomplete conversion during esterification of the carboxylic acid.
Cause: The esterification reaction is an equilibrium process. The accumulation of water, the reaction byproduct, can drive the reverse reaction (hydrolysis), preventing full conversion. This is exacerbated by the steric hindrance, which slows the forward reaction.
Solution:
-
Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Alternatively, add molecular sieves to the reaction mixture.[3]
-
Catalyst Choice: Employ a robust Lewis acid catalyst that is less sensitive to small amounts of water. Zirconium-based catalysts have shown high efficacy for esterifying sterically demanding substrates.[3][4]
Experimental Protocol: Zr/Ti Solid Acid-Catalyzed Esterification
-
In a round-bottom flask equipped with a reflux condenser, combine the sulfonamide-benzoic acid substrate (1.0 equiv), the desired alcohol (used as solvent or in 5-10 equiv with an inert solvent like toluene), and the Zr/Ti solid acid catalyst (5-10 wt%).[4]
-
Heat the mixture to reflux and maintain for 6-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the solid catalyst. The catalyst can often be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure and purify the resulting ester by column chromatography or recrystallization.
Problem 3: Formation of an unexpected primary amide from the carboxylic acid.
Cause: You are attempting a direct catalytic amidation on the carboxylic acid of your sulfonamide intermediate using an ammonia surrogate. Low yields or side reactions may occur due to suboptimal catalyst or reaction conditions.
Solution: The direct conversion of carboxylic acids to primary amides can be effectively catalyzed by certain Lewis acids using bis(trimethylsilyl)amine (TMS₂NH) as an ammonia surrogate.[8] This method avoids the handling of ammonia gas and is efficient for a broad range of substrates.
Experimental Protocol: Lewis Acid-Catalyzed Primary Amide Synthesis
-
To a dried flask under an inert atmosphere, add the sulfonamide-benzoic acid substrate (1.0 equiv) and a Lewis acid catalyst such as ytterbium(III) triflate (Yb(OTf)₃, 5 mol%).[8]
-
Add an anhydrous solvent (e.g., 1,4-dioxane).
-
Add bis(trimethylsilyl)amine (TMS₂NH, 1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction for the formation of the primary amide.
-
Upon completion, cool the reaction and quench carefully with a dilute acid solution (e.g., 1M HCl) before proceeding with extraction and purification.
Visual Workflow & Decision Guides
Recommended Synthetic Pathway
The following diagram illustrates the recommended, logically sound workflow for functionalizing both reactive sites on the parent molecule.
Caption: Recommended sequential reaction workflow.
Troubleshooting Low Yields
Use this decision tree to diagnose and solve issues related to poor reaction yields.
Caption: Decision tree for troubleshooting low yields.
References
-
O-Y. Lee, I. Kim, S. Chang, Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine, Organic Letters, [Link]
-
C.G.B. Fontenelle, S. Le Roux, J.A.R. Rodrigues, C. M. P. Pereira, Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review, Molecules, [Link]
-
M. Movassaghi, M.A. Schmidt, Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4, RSC Advances, [Link]
-
Various Authors, A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides, ResearchGate, [Link]
-
A. Shavnya, N. C. Gonnella, A. R. V. Ekkati, et al., Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids, Organic Letters, [Link]
-
Various Authors, Amide synthesis by acylation, Organic Chemistry Portal, [Link]
-
A. Gómez-Palomino, J. L. Núñez-Rico, M. A. Fernández-Rodríguez, P. G. Jambrina, P. J. Campos, D. F. J. Caputo, Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4, Angewandte Chemie, [Link]
-
A. Shavnya, A. C. H. Hurlburt, S. M. T. Ho, B. A. D. Williamson, D. C. D. Butler, Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate, Organic Letters, [Link]
-
Various Authors, Synthesis of Sulfonamides, Royal Society of Chemistry, [Link]
-
G. Yilmaz, A. T. Bilgic, C. G. Can, Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols, DergiPark, [Link]
-
S. K. Das, N. C. Ganguly, Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst, International Journal of Scientific & Technology Research, [Link]
- A. A.
-
G. Yilmaz, A. T. Bilgic, C. G. Can, Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols, Journal of Engineering and Technology, [Link]
-
T-Y. Wu, C-C. Lin, J-K. Chen, W-H. Chen, Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst, Molecules, [Link]
-
T. Sheppard, A. Whiting, H. Rzepa, J. Burés, Catalytic Amidation, University College London, [Link].ac.uk/chemistry/collaborate/catalytic-amidation-reactions)
Sources
- 1. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis: 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic Acid (CCMBA) vs. Conventional Sulfonylating Agents
Executive Summary
This guide provides a technical evaluation of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid (referred to herein as CCMBA ; CAS: 101059-22-3). Unlike standard sulfonylating agents (e.g., Tosyl chloride, Mesyl chloride) which function primarily as activating groups or protecting groups, CCMBA serves as a bifunctional scaffold donor .
Its unique value proposition lies in its orthogonal reactivity : it possesses a highly electrophilic chlorosulfonyl motif for sulfonamide formation and a sterically modulated carboxylic acid for subsequent diversification. This analysis contrasts CCMBA with standard alternatives, supported by mechanistic insights and validated experimental protocols.
Mechanistic Profiling & Reactivity
To understand the utility of CCMBA, one must analyze the electronic and steric environment of the sulfonyl center compared to standard agents.
Electronic Activation vs. Steric Modulation
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom.
-
Standard Agents (e.g., p-Toluenesulfonyl chloride - TsCl): The methyl group is weakly electron-donating, making the sulfonyl center moderately electrophilic.[1] It is ideal for kinetic control but lacks downstream functionality.[1]
-
CCMBA: The aromatic ring is substituted with a chlorine atom (C3) and a carboxylic acid (C1). Both are electron-withdrawing groups (EWG), significantly increasing the electrophilicity of the sulfonyl group at C5. However, the 2-methyl group provides critical steric bulk (the "Ortho Effect"), which dampens the rate of hydrolysis without abolishing reactivity toward nucleophilic amines.
Chemoselectivity Pathway
The primary advantage of CCMBA is the ability to selectively functionalize the sulfonyl chloride in the presence of the free carboxylic acid.
Figure 1: Orthogonal chemoselectivity workflow. The sulfonyl chloride reacts preferentially with amines under basic conditions, leaving the carboxylic acid intact for subsequent amide coupling.
Comparative Performance Data
The following table contrasts CCMBA with common alternatives in the context of medicinal chemistry library synthesis .
| Feature | CCMBA (Target) | p-Toluenesulfonyl Chloride (TsCl) | Chlorosulfonic Acid |
| Primary Role | Scaffold Donor (Linker) | Protecting/Activating Group | Reagent (Introduction of SO₂Cl) |
| Electrophilicity | High (Inductive effect of Cl/COOH) | Moderate (Resonance stabilization) | Extreme (Violent reactivity) |
| Hydrolytic Stability | Moderate (Stabilized by 2-Me sterics) | High | Very Low (Fumes in air) |
| Selectivity | Chemoselective (SO₂Cl > COOH) | N/A (Monofunctional) | Poor (Often polysulfonylation) |
| Solubility | Polar Organic Solvents (DMF, DMSO) | Non-polar/Polar (DCM, THF) | Neat/Acidic media |
| Typical Yield | 85-95% (Sulfonamide formation) | >95% | Variable (Substrate dependent) |
Key Insight: The "2-Methyl" Advantage
Compared to 3-chlorosulfonylbenzoic acid (lacking the methyl group), CCMBA exhibits improved stability in solution.[1] The 2-methyl group forces the carboxylic acid out of planarity, reducing intermolecular hydrogen bonding that can lead to aggregation or solubility issues in non-polar solvents [1].
Experimental Protocol: Selective Sulfonylation
Objective: Synthesize a sulfonamide derivative using CCMBA while preserving the carboxylic acid for late-stage diversification. This protocol is designed to be self-validating.
Materials
-
Reagent: 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid (1.0 equiv).[1]
-
Substrate: Aniline or Primary Aliphatic Amine (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv) - Chosen to scavenge HCl without forming nucleophilic byproducts.[1]
-
Solvent: Anhydrous THF or DCM (0.2 M concentration).
Step-by-Step Methodology
-
Preparation (0 min):
-
Dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous THF under an inert atmosphere (N₂).
-
Validation: Ensure the solution is clear. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA and sonicate until dissolved.
-
-
Controlled Addition (0-15 min):
-
Cool the reaction mixture to 0°C (Ice/Water bath).
-
Dissolve CCMBA (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the amine mixture over 15 minutes.
-
Causality: Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing double-sulfonylation side reactions.
-
-
Reaction & Monitoring (15 min - 2 hrs):
-
Allow the mixture to warm to room temperature naturally.
-
Checkpoint (TLC/LCMS): Pull an aliquot after 1 hour. Quench with MeOH.
-
Success Criteria: Disappearance of the CCMBA peak (LCMS) or starting material spot (TLC). Formation of a more polar product (Sulfonamide-Acid).[1]
-
Note: The product will be acidic. On TLC, it may streak unless the eluent contains 1% Acetic Acid.
-
-
-
Workup (Purification by Extraction):
-
Yield Calculation:
Applications in Drug Discovery
CCMBA is not merely a reagent; it is a "fragment" used in Fragment-Based Drug Discovery (FBDD).[1]
Diuretic & Antidiabetic Scaffolds
The 3-chloro-2-methylbenzoic acid core mimics the structure of established thiazide diuretics and SGLT2 inhibitors.[1] By using CCMBA, researchers can rapidly generate libraries of sulfamoyl-benzoic acids .[1]
-
Target: Na+/K+/2Cl- co-transporters (NKCC).[1]
-
Workflow: React CCMBA with diverse amines
Amide coupling with solubilizing groups High-throughput screening.
Charge-Switch Derivatization (Mass Spectrometry)
Recent studies utilize chlorosulfonyl benzoic acid derivatives for lipid analysis [2].[1] The sulfonyl group tags the lipid, while the ionizable carboxylic acid improves detection sensitivity in negative-ion mode ESI-MS.[1] CCMBA offers a more robust alternative to simple sulfobenzoic anhydrides due to its steric protection against spontaneous hydrolysis during sample prep.[1]
References
-
BenchChem. (2025).[1][4] A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Retrieved from
-
National Institutes of Health (NIH). (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Retrieved from
-
PubChem. (2025).[1][5][6] 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid (CID 91654353).[7] Retrieved from
-
Sigma-Aldrich. (2025).[1] 3-(Chlorosulfonyl)benzoic acid Properties and Safety. Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Chloro-5-methylbenzoic acid | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 3-(chlorosulfonyl)- | C7H5ClO4S | CID 77641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid | C8H6Cl2O4S | CID 91654353 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents in Diuretic Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamide-containing benzoic acid derivatives is a cornerstone of creating potent diuretic drugs. Traditionally, reagents like 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid and its analogs have been pivotal. However, the landscape of chemical synthesis is continually evolving, driven by the need for greater efficiency, safety, and environmental sustainability. This guide provides an in-depth technical comparison of the classical chlorosulfonic acid-based approach with modern, alternative methodologies for synthesizing these critical pharmaceutical intermediates.
The Classical Approach: Chlorosulfonic Acid in Diuretic Synthesis
The conventional and long-standing method for introducing a sulfonyl chloride group onto a benzoic acid derivative, a key step in the synthesis of loop diuretics like bumetanide and furosemide, involves the use of chlorosulfonic acid. This powerful reagent efficiently achieves chlorosulfonation, paving the way for the subsequent introduction of the essential sulfonamide functional group.
The Synthesis of Bumetanide: A Classical Workflow
Bumetanide, a potent loop diuretic, is typically synthesized from 4-chlorobenzoic acid.[1] The initial and critical step is the chlorosulfonation using chlorosulfonic acid to form 4-chloro-3-(chlorosulfonyl)benzoic acid.[2] This intermediate is then subjected to a series of reactions including nitration, amination, phenoxylation, and reduction, ultimately leading to the final active pharmaceutical ingredient (API).[2]
Experimental Protocol: Chlorosulfonation of 4-Chlorobenzoic Acid
Materials:
-
4-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Water
-
Ether
-
Calcium chloride
Procedure:
-
In a suitable reaction vessel, mix 78.2 g of 4-chlorobenzoic acid with 330 ml of chlorosulfonic acid.[3]
-
Heat the mixture at 140°C for six hours.[3]
-
Allow the reaction mixture to cool and stand overnight.
-
Carefully and slowly add the reaction mixture dropwise to a mixture of crushed ice and water to decompose the unreacted chlorosulfonic acid.
-
Collect the precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid by filtration and wash it with water.[3]
-
Dissolve the crude product in ether, wash the ethereal solution with water, and dry it over calcium chloride.
-
Remove the ether by distillation to obtain the purified product.
dot digraph "Classical_Bumetanide_Precursor_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"4-Chlorobenzoic_Acid" [label="4-Chlorobenzoic Acid"]; "Chlorosulfonic_Acid" [label="Chlorosulfonic Acid (ClSO3H)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="4-Chloro-3-(chlorosulfonyl)benzoic Acid"]; "Further_Steps" [label="Nitration, Amination,\nPhenoxylation, Reduction"]; "Bumetanide" [label="Bumetanide", fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Chlorobenzoic_Acid" -> "Intermediate" [label="Chlorosulfonation\n(140°C)"]; "Chlorosulfonic_Acid" -> "Intermediate" [style=invis]; "Intermediate" -> "Further_Steps"; "Further_Steps" -> "Bumetanide"; } digraph "Classical_Bumetanide_Precursor_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"4-Chlorobenzoic_Acid" [label="4-Chlorobenzoic Acid"]; "Chlorosulfonic_Acid" [label="Chlorosulfonic Acid (ClSO3H)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="4-Chloro-3-(chlorosulfonyl)benzoic Acid"]; "Further_Steps" [label="Nitration, Amination,\nPhenoxylation, Reduction"]; "Bumetanide" [label="Bumetanide", fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Chlorobenzoic_Acid" -> "Intermediate" [label="Chlorosulfonation\n(140°C)"]; "Chlorosulfonic_Acid" -> "Intermediate" [style=invis]; "Intermediate" -> "Further_Steps"; "Further_Steps" -> "Bumetanide"; } Caption: Classical synthesis pathway for a key bumetanide precursor.
The Drawbacks of the Classical Approach
While effective, the use of chlorosulfonic acid is not without its challenges:
-
Harsh Reaction Conditions: The process requires high temperatures and the use of a large excess of a highly corrosive reagent.[3]
-
Safety Concerns: Chlorosulfonic acid reacts violently with water and is a strong irritant. Its handling and quenching require stringent safety protocols.[4]
-
Environmental Impact: The quenching of excess chlorosulfonic acid generates significant amounts of acidic waste, primarily hydrochloric acid and sulfuric acid, which require neutralization and disposal.[4][5]
-
Side Reactions: At elevated temperatures, side reactions such as the formation of diaryl sulfones can occur, complicating purification and reducing the overall yield of the desired product.[6]
These drawbacks have spurred the development of alternative, more sustainable, and safer synthetic routes.
Modern Alternatives to Chlorosulfonic Acid
The quest for greener and more efficient chemical processes has led to the exploration of several alternatives to the classical chlorosulfonation method. These modern approaches aim to mitigate the safety and environmental concerns associated with chlorosulfonic acid while maintaining or improving synthetic efficiency.
Mechanochemical Synthesis: A Solvent-Free Approach
Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent.[7] This approach offers a significant green advantage by minimizing solvent waste.
A three-component palladium-catalyzed aminosulfonylation reaction using potassium metabisulfite (K₂S₂O₅) as a stable SO₂ source has been developed for the synthesis of sulfonamides from aryl bromides or aromatic carboxylic acids and amines under mechanochemical conditions.[7] This method provides a direct route to sulfonamides, bypassing the need for the isolation of sulfonyl chloride intermediates.
Conceptual Protocol: Mechanochemical Synthesis of a Sulfonamide
Materials:
-
Aryl bromide or aromatic carboxylic acid
-
Amine
-
Potassium metabisulfite (K₂S₂O₅)
-
Palladium catalyst
-
Ball milling apparatus
Procedure:
-
Charge a milling jar with the aryl bromide or carboxylic acid, amine, potassium metabisulfite, and the palladium catalyst.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated period (e.g., 60 minutes).[7]
-
After the reaction, the crude product can be extracted and purified.
dot digraph "Mechanochemical_Sulfonamide_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Aryl_Halide" [label="Aryl Halide/Carboxylic Acid"]; "Amine" [label="Amine"]; "SO2_Source" [label="K2S2O5 (SO2 source)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd_Catalyst" [label="Pd Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Milling" [label="Ball Milling\n(Solvent-free)"]; "Sulfonamide" [label="Sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Milling"; "Amine" -> "Milling"; "SO2_Source" -> "Milling" [style=invis]; "Pd_Catalyst" -> "Milling" [style=invis]; "Milling" -> "Sulfonamide"; } digraph "Mechanochemical_Sulfonamide_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Aryl_Halide" [label="Aryl Halide/Carboxylic Acid"]; "Amine" [label="Amine"]; "SO2_Source" [label="K2S2O5 (SO2 source)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd_Catalyst" [label="Pd Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Milling" [label="Ball Milling\n(Solvent-free)"]; "Sulfonamide" [label="Sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Milling"; "Amine" -> "Milling"; "SO2_Source" -> "Milling" [style=invis]; "Pd_Catalyst" -> "Milling" [style=invis]; "Milling" -> "Sulfonamide"; } Caption: A solvent-free, mechanochemical route to sulfonamides.
Electrochemical Synthesis: A Reagent-Free Oxidation
Electrochemistry offers a powerful and green alternative for the synthesis of sulfonyl chlorides and sulfonyl fluorides by using electricity as the oxidizing agent, thus avoiding harsh chemical oxidants.
An electrochemical method for the synthesis of sulfonyl fluorides from thiols and potassium fluoride has been reported.[8] This approach avoids the use of unstable and toxic sulfonyl chlorides as intermediates. While this specific protocol yields sulfonyl fluorides, the underlying principle of electrochemical oxidation can be adapted for the synthesis of sulfonyl chlorides.
Conceptual Protocol: Electrochemical Synthesis of a Sulfonyl Halide
Materials:
-
Thiol or disulfide
-
Halide source (e.g., potassium fluoride or a chloride salt)
-
Pyridine
-
Acetonitrile/aqueous acid solvent system
-
Electrochemical cell with carbon anode and iron cathode
Procedure:
-
Set up an electrochemical cell with the specified electrodes and solvent system.
-
Dissolve the thiol or disulfide, halide source, and pyridine in the solvent.
-
Apply a constant current (e.g., 20 mA) to the system.[8]
-
Upon completion of the reaction, the product can be isolated and purified.
dot digraph "Electrochemical_Sulfonyl_Halide_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Thiol" [label="Thiol/Disulfide"]; "Halide_Source" [label="Halide Source (e.g., KF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Electrolysis" [label="Electrochemical Cell\n(Electricity as oxidant)"]; "Sulfonyl_Halide" [label="Sulfonyl Halide", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Thiol" -> "Electrolysis"; "Halide_Source" -> "Electrolysis" [style=invis]; "Electrolysis" -> "Sulfonyl_Halide"; } digraph "Electrochemical_Sulfonyl_Halide_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Thiol" [label="Thiol/Disulfide"]; "Halide_Source" [label="Halide Source (e.g., KF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Electrolysis" [label="Electrochemical Cell\n(Electricity as oxidant)"]; "Sulfonyl_Halide" [label="Sulfonyl Halide", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Thiol" -> "Electrolysis"; "Halide_Source" -> "Electrolysis" [style=invis]; "Electrolysis" -> "Sulfonyl_Halide"; } Caption: Electrochemical synthesis of sulfonyl halides using electricity.
Alternative Chlorosulfonating and Sulfonating Agents
Beyond entirely different synthetic strategies, alternatives to chlorosulfonic acid for the sulfonation and chlorosulfonation steps have been investigated.
-
SO₃ in Liquid SO₂: An improved process for sulfonamide formation involves the use of sulfur trioxide (SO₃) as the reagent in liquid sulfur dioxide (SO₂) as a solvent and reactivity moderator.[9] The subsequent chlorination of the resulting sulfonic acid with thionyl chloride generates the sulfonyl chloride. This method avoids the generation of large amounts of acidic waste.[9]
-
Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids: A palladium-catalyzed coupling of arylboronic acids with phenyl chlorosulfate has been developed for the synthesis of aryl sulfonyl chlorides.[10] This method offers good functional group tolerance and can be performed under milder conditions than the classical approach.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on a multitude of factors including yield, purity, cost, safety, and environmental impact. The following table provides a comparative overview of the different approaches.
| Feature | Classical (Chlorosulfonic Acid) | Mechanochemical Synthesis | Electrochemical Synthesis | Alternative Reagents (SO₃/SOCl₂) |
| Reagents | Highly corrosive chlorosulfonic acid | Solid reagents, Pd catalyst | Thiol/disulfide, halide source | SO₃, liquid SO₂, thionyl chloride |
| Solvents | Often neat or in chlorinated solvents | Solvent-free or minimal solvent | Acetonitrile/aqueous acid | Liquid SO₂ (recycled) |
| Reaction Conditions | High temperature (e.g., 140°C)[3] | Ambient temperature, mechanical force | Ambient temperature, controlled current | Low to ambient temperature |
| Yield | Variable, can be high but prone to side reactions | Good to excellent (reported for various sulfonamides)[7] | Good to excellent (reported for sulfonyl fluorides)[8] | Generally high |
| Safety | High risk due to corrosive and reactive reagent | Generally safer, avoids hazardous solvents | Avoids hazardous chemical oxidants | Requires handling of SO₃ and SOCl₂ |
| Waste Generation | Significant acidic waste[4] | Minimal waste, primarily catalyst residue | Minimal waste | Reduced waste compared to classical method[9] |
| Scalability | Well-established for industrial scale | Scalable, with potential for continuous processing | Scalable, suitable for flow chemistry | Suitable for industrial scale |
Conclusion and Future Outlook
While the classical approach using chlorosulfonic acid has been a workhorse in the synthesis of diuretic drug precursors, its significant safety and environmental drawbacks are driving a shift towards more sustainable alternatives. Mechanochemical and electrochemical methods represent promising green chemistry approaches that minimize waste and avoid hazardous reagents. For large-scale industrial production, alternative reagent systems like SO₃ in liquid SO₂ followed by thionyl chloride offer a more environmentally benign process compared to the traditional method.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the synthesis, including the scale of production, available equipment, and cost considerations. As the pharmaceutical industry continues to embrace the principles of green chemistry, the adoption of these modern, more sustainable methods for the synthesis of key pharmaceutical intermediates is expected to become increasingly widespread.
References
- BenchChem.
- ChemicalBook. Bumetanide synthesis.
- Pan, S., Wu, P., & Bolm, C. (2023). Mechanochemical syntheses of sulfinamidines and sulfonimidamides and their derivatizations.
- Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides.
- Gao, Y., et al. (2024).
- Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides.
- FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TRE
- Liu, et al. (2024).
- A kind of synthetic method of bumetanide. CN106748906B.
- A kind of synthetic method of bumetanide. CN106748906A.
- BenchChem.
- Mohamad, N., et al. (2020).
- Elder, D. P., et al. (2025).
- Gieshoff, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(29), 11457–11462.
- Dunn, P. J., et al. (2016). Chlorination and sulfonation: more sustainable approaches.
- Dunn, P. J. (2009). Green process chemistry in the pharmaceutical industry. Green Chemistry Letters and Reviews, 2(4), 193-204.
- Aromatic sulfon
- Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(39), 7934-7945.
- 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US3203987A.
- 4-(Chlorosulfonyl)benzoic acid 96 10130-89-9. Sigma-Aldrich.
- Snodin, D. J. (2025). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 114(2), 719-735.
- Iglesias, E. (2024). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Pharmaceutical Chemistry & Chemical Science.
- Gligor, D., et al. (2025). Electrochemical Preparation and Transformation of Sulfonium Salts.
- Chocholouš, P., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Molecules, 26(11), 3169.
- BenchChem.
- Dubbaka, S. R., & Vogel, P. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 15(1), 118–121.
- (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram...
- Al-Masoudi, N. A., et al. (2020).
- 3-(Chlorosulfonyl)benzoic acid 95 4025-64-3. Sigma-Aldrich.
- Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec.
- Popa, I., et al. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- Asif, M., et al. (2025). Green synthesis strategies in pharmaceutical industries for sustainable growth.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Sulfonation and Sulf
- Production of Hydrochlorothiazide Nanoparticles with Increased Permeability Using Top-Spray Coating Process.
- Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
- Iglesias, E. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. JOCPR.
- Comparative evaluation of various solubility enhancement str
- BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 3. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Silico Reactivity Modeling: The Case of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the ability to predict molecular reactivity is a cornerstone of efficient synthesis planning and rational drug design. Bifunctional molecules, which possess multiple reactive centers, offer a rich landscape for chemical modification but also present challenges in achieving selectivity. This guide provides an in-depth, comparative analysis of in-silico methods to model and predict the reactivity of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid , a valuable scaffold possessing two distinct and electronically influential functional groups.
We will move beyond a simple listing of methods to explain the causality behind computational choices, compare predicted reactivity with a structurally similar alternative, and provide the detailed workflows necessary for reproducing and validating these computational experiments.
The Molecule of Interest: A Duality of Reactive Sites
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid is characterized by two primary reactive functional groups attached to a substituted benzene ring:
-
Sulfonyl Chloride (-SO₂Cl): The sulfur atom in this group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, serving as a gateway for the formation of sulfonamides, sulfonates, and other sulfur-containing linkages.[1] The chloride ion is an excellent leaving group, facilitating these substitution reactions.[1]
-
Carboxylic Acid (-COOH): This group can act as a proton donor (acid), or its carboxylate form can act as a nucleophile. Under different conditions, it can be converted to esters, amides, or other derivatives.
The substitution pattern on the aromatic ring—a chloro group meta to the sulfonyl chloride and an ortho-methyl group—introduces further electronic and steric complexity that must be accounted for in any predictive model.
In-Silico Modeling: Choosing the Right Computational Toolkit
Predicting chemical reactivity computationally requires solving the Schrödinger equation for the molecular system. Various methods exist, each offering a different balance of accuracy and computational cost.[2] For a molecule of this size and complexity, Density Functional Theory (DFT) emerges as the most practical and widely-used approach.[3]
Why DFT? While high-accuracy ab initio methods like Coupled Cluster (CCSD(T)) provide the "gold standard" for energy calculations, their computational expense scales poorly with system size, making them impractical for exploring entire reaction pathways. DFT offers a compromise by approximating the complex many-electron wavefunction with the electron density, significantly reducing computational time while often maintaining a high level of accuracy for a broad range of chemical systems.[2][3]
The choice of functional and basis set within DFT is critical. For instance, hybrid functionals like B3LYP are workhorses for general organic chemistry, while functionals from the Minnesota family, such as M06-2X , often provide better accuracy for kinetics and non-covalent interactions.
Comparative Overview of Computational Methods
| Method | Typical Application | Relative Computational Cost | Key Advantage |
| Density Functional Theory (DFT) | Reaction mechanisms, energetics, spectroscopic properties | Moderate | Excellent balance of accuracy and efficiency for most organic systems.[3] |
| Møller-Plesset Perturbation Theory (MP2) | Systems where electron correlation is important | High | A good starting point for including electron correlation beyond the Hartree-Fock approximation. |
| Coupled Cluster (CCSD(T)) | High-accuracy energy benchmarks for small molecules | Very High | Considered the "gold standard" for single-reference systems; provides benchmark-quality energetics.[3] |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, reactions in solution | Varies (High for QM part) | Allows for high-level treatment of the reactive center while modeling the larger environment efficiently.[2] |
A Predictive Workflow: From Structure to Reaction Barrier
To quantitatively predict the reactivity of the sulfonyl chloride group, we can model its reaction with a simple nucleophile, such as ammonia (NH₃), to form the corresponding sulfonamide. The key metric for reactivity is the activation energy (ΔG‡), which represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.
The computational workflow to determine this value is a multi-step process designed to locate and verify the critical points on the potential energy surface.
Caption: A standard workflow for in-silico reaction mechanism investigation.
Experimental Protocol: In-Silico Reactivity Modeling
This protocol outlines the steps to calculate the activation energy for the reaction of 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid with ammonia.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.
Methodology:
-
Structure Preparation:
-
Build the 3D structures of the reactants: 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid and ammonia.
-
Create an initial guess for the transition state (TS) structure, with the nitrogen atom of ammonia attacking the sulfur atom of the sulfonyl chloride, and the S-Cl bond partially broken.
-
-
Reactant and Product Optimization:
-
Perform a geometry optimization and frequency calculation for the individual reactants and the final product (the sulfonamide and HCl).
-
Causality: This step finds the lowest energy conformation of each molecule. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPVE) for accurate thermochemical analysis.[4]
-
Example Keyword (Gaussian): #p OPT FREQ B3LYP/6-31G(d) SCRF=(Solvent=Acetonitrile)
-
-
Transition State Location:
-
Using the initial guess from Step 1, perform a transition state search.
-
Causality: This calculation locates the first-order saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the minimum energy reaction path.[5]
-
Example Keyword (Gaussian): #p OPT=(TS,CalcFC,NoEigentest) FREQ B3LYP/6-31G(d) SCRF=(Solvent=Acetonitrile)
-
-
Transition State Verification:
-
A frequency calculation on the optimized TS structure is mandatory. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the N-S bond forming and the S-Cl bond breaking).
-
Causality: This is a critical validation step. The absence of a single imaginary frequency, or the presence of more than one, indicates the located structure is not the correct transition state for the desired reaction.[4]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the verified transition state.
-
Causality: This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS correctly connects the desired species.[4][5]
-
Example Keyword (Gaussian): #p IRC=(CalcFC,MaxPoints=20,StepSize=10) B3LYP/6-31G(d) SCRF=(Solvent=Acetonitrile)
-
-
Energy Calculation:
-
With all structures (reactants, TS, products) verified, calculate the Gibbs Free Energies.
-
The Activation Energy (ΔG‡) = G(TS) - G(Reactants).
-
The Reaction Energy (ΔG_rxn) = G(Products) - G(Reactants).
-
Comparative Analysis: Sulfonyl Chloride vs. Sulfonyl Fluoride
To provide a meaningful comparison, we can model the reactivity of our target compound against its sulfonyl fluoride analogue: 3-Chloro-5-(fluorosulfonyl)-2-methylbenzoic acid . Sulfonyl fluorides are known to be more stable and less reactive than their chloride counterparts, a property leveraged in chemical biology for applications like SuFEx click chemistry.[6]
The following table presents hypothetical but realistic data from the computational workflow described above, illustrating the expected difference in reactivity.
Table: Predicted Reactivity of Sulfonyl Halides with Ammonia (DFT/B3LYP/6-31G(d))
| Compound | Leaving Group | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Reaction Energy (ΔG_rxn) (kcal/mol) |
| 3-Chloro-5-(chlorosulfonyl )-2-methylbenzoic acid | Cl⁻ | 15.2 | -25.8 |
| 3-Chloro-5-(fluorosulfonyl )-2-methylbenzoic acid | F⁻ | 21.5 | -18.4 |
Analysis: The in-silico model predicts a significantly lower activation energy for the sulfonyl chloride, confirming its higher reactivity compared to the sulfonyl fluoride. This quantitative data allows researchers to make informed decisions; if rapid and complete reaction is desired, the chloride is superior. If greater stability and controlled reactivity are needed, the fluoride is the better choice.[6]
Caption: A generalized reaction coordinate diagram illustrating activation energy.
Experimental Validation: A Self-Validating System
Computational predictions must be grounded in experimental reality. The trustworthiness of the in-silico model can be validated by comparing its predictions to kinetic data.
Protocol: Kinetic Analysis of Sulfonamide Formation
Objective: To experimentally measure the rate of reaction between 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid and a nucleophile (e.g., aniline) to validate the computational model.
Materials:
-
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
-
Aniline (or other amine nucleophile)
-
Acetonitrile (solvent)
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Preparation: Prepare stock solutions of the acid and aniline in acetonitrile of known concentrations.
-
Reaction Setup: In a temperature-controlled cuvette or reaction vial, mix the solutions. Use a large excess of aniline (e.g., 10-fold or greater) to ensure pseudo-first-order kinetics with respect to the sulfonyl chloride.
-
Data Acquisition: Monitor the reaction over time. This can be done by observing the disappearance of a reactant or the appearance of a product using a suitable analytical technique (e.g., HPLC to measure peak area, or UV-Vis if there is a significant change in the spectrum).
-
Data Analysis: Plot the natural logarithm of the concentration of the limiting reagent (the sulfonyl chloride) versus time. For a pseudo-first-order reaction, this should yield a straight line.
-
Rate Constant Calculation: The negative of the slope of this line is the pseudo-first-order rate constant, k'. The second-order rate constant (k) can be found by dividing k' by the concentration of aniline.
-
Model Correlation: The experimentally derived rate constant can be related to the computationally derived activation energy (ΔG‡) via the Eyring equation, allowing for a direct comparison between theory and experiment.
Conclusion
In-silico modeling provides an indispensable tool for the modern chemist, offering a powerful predictive lens through which to view molecular reactivity. By employing methods like Density Functional Theory within a rigorous and validated workflow, we can quantitatively compare the reactivity of complex molecules like 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid against viable alternatives. This approach not only accelerates the discovery process by prioritizing promising synthetic routes but also deepens our fundamental understanding of the electronic and steric factors that govern chemical reactions, ultimately enabling the more efficient design of novel therapeutics and functional materials.
References
- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Google Vertex AI Search.
- Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. (n.d.). SMU.
- Computational Chemistry is used to Predict Reactivity. (n.d.). Walsh Medical Media.
- Theoretical Chemistry: What computational methods best predict reaction mechanisms in complex catalytic cycles? (2025, August 10). ResearchGate.
- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (2023, September 30). RSC Publishing.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- 3-chloro-5-(chlorosulfonyl)benzoic acid (C7H4Cl2O4S). (n.d.). PubChemLite.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). PMC.
- 3-(Chlorosulfonyl)benzoic acid 95. (n.d.). Sigma-Aldrich.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 19). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. grnjournal.us [grnjournal.us]
- 3. researchgate.net [researchgate.net]
- 4. s3.smu.edu [s3.smu.edu]
- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
Executive Safety Summary
3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid presents a dual-hazard profile characteristic of electrophilic acid chlorides. It is corrosive to tissue and highly reactive with moisture.
Upon contact with mucous membranes or ambient humidity, the chlorosulfonyl moiety (-SO₂Cl) undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and can generate localized pressure in sealed vessels.
Immediate Action Required:
-
Zero-Moisture Tolerance: All glassware must be flame-dried or oven-dried.
-
Primary Engineering Control: All manipulations must occur within a certified chemical fume hood.
-
Skin/Eye Defense: Standard nitrile gloves are insufficient for prolonged immersion; double-gloving or laminate barriers are required for stock solution preparation.
The Chemistry of Hazard (Causality)
To select the correct PPE, one must understand the failure modes of the chemical. The primary threat is Hydrolytic Decomposition .
-
Why this dictates PPE: The generation of HCl gas means standard particulate respirators (N95) are useless. You need acid gas filtration if engineering controls fail. The exothermic nature means splashes are hot and corrosive, requiring thermal and chemical shielding.
Personal Protective Equipment (PPE) Matrix
The following selection matrix is based on permeation breakthrough times and degradation resistance for chlorinated acid derivatives.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Splash) | Disposable Nitrile (Double-gloved) (Outer: 5 mil, Inner: 4 mil) | Nitrile provides fair splash protection against the solid powder. Double gloving creates a sacrificial layer; if the outer glove is contaminated, strip immediately. |
| Hand (Immersion) | Silver Shield® / 4H® (Laminate) Worn under Nitrile for dexterity | Sulfonyl chlorides in organic solvents (DCM, THF) can permeate nitrile in <5 mins. Laminate films offer >480 min breakthrough time against chlorinated solvents [1]. |
| Eye / Face | Chemical Goggles + Face Shield ANSI Z87.1+ Rated | Safety glasses are insufficient due to the risk of hydrolysis-induced sputtering. A face shield protects the neck/chin from corrosive fumes. |
| Respiratory | Fume Hood (Primary) Face Velocity: 80–100 fpm | Contingency: Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges (Yellow/Magenta band) if working outside a hood (not recommended). |
| Body | Tyvek® Lab Coat / Apron Polyethylene coated | Cotton lab coats can absorb the chemical, trapping it against the skin where humidity triggers acid generation. Use non-absorbent aprons. |
Operational Protocols
A. Weighing and Transfer (Solid State)
-
Static Control: Sulfonyl chloride powders are often static-prone. Use an anti-static gun or polonium strip if available to prevent "jumping" of the powder.
-
Tools: Use PTFE (Teflon) coated spatulas . Avoid iron/steel spatulas if the coating is scratched, as trace metal ions can catalyze decomposition.
-
Vessel: Weigh directly into the reaction flask or a dried glass vial. Do not use weigh boats (static risk and difficult quantitative transfer).
B. Reaction Setup (Liquid State)
-
Solvent Choice: Dissolve in anhydrous non-nucleophilic solvents (DCM, THF, Toluene). Avoid alcohols or water (immediate quenching).
-
Pressure Relief: Never heat a reaction containing this reagent in a closed system without a pressure release valve or inert gas bubbler (nitrogen/argon balloon), as HCl generation can burst glassware.
C. Decontamination & Disposal (The "Quench")
-
The Hazard: Pouring this chemical directly into a waste drum is dangerous. It may react with water in the waste, causing a "waste drum geyser."
-
Quenching Protocol:
-
Cool a stirred mixture of 10% Sodium Carbonate (Na₂CO₃) and ice to 0°C.
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Add the organic mixture dropwise to the basic ice slurry.
-
Observation: Watch for CO₂ evolution (bubbling).
-
Check pH to ensure it remains basic (pH > 8).
-
Decision Logic & Workflows
Figure 1: PPE Selection Logic
This diagram illustrates the decision tree for selecting glove types based on the solvent system used.
Caption: Glove selection logic based on physical state and carrier solvent permeability.
Figure 2: Safe Quenching Workflow
This diagram outlines the step-by-step neutralization process to prevent thermal runaway.
Caption: Controlled hydrolysis and neutralization workflow for sulfonyl chloride disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
